molecular formula C10H18ClNS B13466016 3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride

3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride

Cat. No.: B13466016
M. Wt: 219.78 g/mol
InChI Key: KTIRMWJOFSBCID-UHFFFAOYSA-N
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Description

3-(Thian-4-yl)bicyclo[111]pentan-1-amine hydrochloride is a compound that features a unique bicyclic structureThe bicyclo[1.1.1]pentane framework is known for its rigidity and three-dimensionality, which can impart desirable properties to molecules in which it is incorporated .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[1.1.1]pentane derivatives typically involves carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes . For 3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride, the synthetic route may involve the following steps:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis techniques, such as flow photochemical reactions and batch processing for subsequent transformations . These methods ensure the efficient and scalable production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The bicyclo[1.1.1]pentane core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional scaffold that can enhance binding affinity and selectivity. The thian-4-yl group may interact with specific amino acid residues, while the amine group can form hydrogen bonds or ionic interactions with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the thian-4-yl group, which imparts distinct chemical and biological properties. This compound combines the rigidity and three-dimensionality of the bicyclo[1.1.1]pentane core with the functional versatility of the thian-4-yl and amine groups, making it a valuable scaffold in various applications.

Properties

Molecular Formula

C10H18ClNS

Molecular Weight

219.78 g/mol

IUPAC Name

3-(thian-4-yl)bicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C10H17NS.ClH/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8;/h8H,1-7,11H2;1H

InChI Key

KTIRMWJOFSBCID-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C23CC(C2)(C3)N.Cl

Origin of Product

United States

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